4-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]-2-methoxyphenol
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Overview
Description
4-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]-2-methoxyphenol is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused with a pyridazine ring, along with a chlorophenyl group and a methoxyphenol moiety. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]-2-methoxyphenol typically involves multiple steps. One common approach is the condensation of 4-chlorophenylhydrazine with a suitable aldehyde to form the hydrazone intermediate. This intermediate is then cyclized with a triazole precursor under acidic or basic conditions to yield the triazolopyridazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group yields quinones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]-2-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]-2-methoxyphenol involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Properties
Molecular Formula |
C19H15ClN6O2 |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
4-[(E)-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C19H15ClN6O2/c1-28-16-10-12(2-7-15(16)27)11-21-22-17-8-9-18-23-24-19(26(18)25-17)13-3-5-14(20)6-4-13/h2-11,27H,1H3,(H,22,25)/b21-11+ |
InChI Key |
DOIHJWJSUBZXJT-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)O |
Origin of Product |
United States |
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